(2R)-8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(4-iodobenzyl)-7,8-dihydroimidazo[1,2-A]pyrazin-3(2H)-one
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Overview
Description
I-Coeleneterazine is a small molecule known for its bioluminescent properties. It is a derivative of coelenterazine, a luciferin found in various marine organisms such as the sea pansy Renilla, the jellyfish Aequorea, and the hydroid Obelia . This compound plays a crucial role in bioluminescence, where it emits light upon oxidation, making it a valuable tool in scientific research and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of I-Coeleneterazine involves several steps, starting with the preparation of the imidazopyrazinone core. The classical synthesis method includes the condensation of an aldehyde with a hydrazine to form a hydrazone, followed by cyclization to produce the imidazopyrazinone structure . Modern methods utilize palladium-catalyzed couplings to introduce various substituents, allowing for the creation of diverse analogues .
Industrial Production Methods: Industrial production of I-Coeleneterazine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes careful control of temperature, pH, and solvent conditions to facilitate the formation of the desired product while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions: I-Coeleneterazine undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups on the molecule, altering its luminescent properties.
Common Reagents and Conditions:
Oxidation: Typically performed in the presence of oxygen or other oxidizing agents.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Palladium-catalyzed couplings and other substitution reactions often use reagents like halides and organometallic compounds.
Major Products: The major products formed from these reactions include various analogues of I-Coeleneterazine with modified luminescent properties, which are useful in different scientific applications .
Scientific Research Applications
I-Coeleneterazine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of I-Coeleneterazine involves its oxidation by luciferase enzymes, leading to the formation of an excited intermediate. This intermediate emits light as it returns to the ground state, producing bioluminescence . The molecular targets include various luciferase enzymes found in marine organisms, which catalyze the oxidation reaction .
Comparison with Similar Compounds
Coelenterazine: The parent compound, widely found in marine organisms and used in similar applications.
DeepBlueC: A derivative with enhanced luminescent properties, often used in bioluminescence imaging.
Coelenteramide: A metabolite of coelenterazine, involved in the bioluminescent reaction.
Uniqueness: I-Coeleneterazine is unique due to its specific structural modifications, which enhance its stability and luminescent properties compared to other similar compounds. These modifications make it particularly useful in applications requiring high sensitivity and specificity .
Properties
Molecular Formula |
C26H22IN3O4 |
---|---|
Molecular Weight |
567.4 g/mol |
IUPAC Name |
(2S)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-iodophenyl)methyl]-7,8-dihydroimidazo[1,2-a]pyrazin-3-one |
InChI |
InChI=1S/C26H22IN3O4/c27-20-10-6-18(7-11-20)15-26(34-33)25(32)30-16-23(19-8-12-21(31)13-9-19)28-22(24(30)29-26)14-17-4-2-1-3-5-17/h1-13,16,22,28,31,33H,14-15H2/t22?,26-/m0/s1 |
InChI Key |
VKJBKKSOPAEBAT-XGCAABAXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC2C3=N[C@@](C(=O)N3C=C(N2)C4=CC=C(C=C4)O)(CC5=CC=C(C=C5)I)OO |
Canonical SMILES |
C1=CC=C(C=C1)CC2C3=NC(C(=O)N3C=C(N2)C4=CC=C(C=C4)O)(CC5=CC=C(C=C5)I)OO |
Origin of Product |
United States |
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